4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

Leaving‑group reactivity SN2 kinetics Pharmaceutical intermediate

4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 172900‑69‑5) is an aromatic ether derivative that serves as the penultimate chiral intermediate in the convergent synthesis of aliskiren, a first‑in‑class direct renin inhibitor. The molecule features a benzene core bearing O‑methoxy and O‑(3‑methoxypropoxy) groups together with a stereodefined (R)‑2‑bromomethyl‑3‑methylbutyl side‑chain that provides the reactive handle for the final Grignard coupling that installs the C‑8 backbone of the drug.

Molecular Formula C17H27BrO3
Molecular Weight 359.3 g/mol
Cat. No. B12447715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Molecular FormulaC17H27BrO3
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr
InChIInChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3
InChIKeyICJBMWOVLFPLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene: A Chiral Intermediate for Renin-Inhibitor Synthesis


4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 172900‑69‑5) is an aromatic ether derivative that serves as the penultimate chiral intermediate in the convergent synthesis of aliskiren, a first‑in‑class direct renin inhibitor [1]. The molecule features a benzene core bearing O‑methoxy and O‑(3‑methoxypropoxy) groups together with a stereodefined (R)‑2‑bromomethyl‑3‑methylbutyl side‑chain that provides the reactive handle for the final Grignard coupling that installs the C‑8 backbone of the drug [2]. Its commercial availability in multi‑gram to kilogram quantities from specialized pharmaceutical‑intermediate suppliers underscores its procurement significance for industrial process development and generic aliskiren manufacture .

Why Generic 4‑Bromomethylbenzene Intermediates Cannot Replace 4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene in Aliskiren Synthesis


The aliskiren synthetic route is highly dependent on the precise stereochemistry and electronic character of the bromomethyl side‑chain. Replacement with a simpler analogue such as 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 172900‑73‑1) omits the (R)-3‑methylbutyl chiral centre, leading to a racemic product that requires subsequent chiral resolution – adding steps, cost and waste [1]. Similarly, substituting bromine with chlorine (CAS 324763‑39‑5) reduces the leaving‑group reactivity by approximately two orders of magnitude, lowering the yield of the critical Grignard‑mediated C–C bond formation and increasing the formation of elimination by‑products [2]. Regulatory filings for generic aliskiren are tied to the originally patented intermediate, making straightforward bromine‑to‑chlorine substitution a regulatory as well as chemical risk [3].

Quantitative Differentiation of 4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene from Closest Analogs


Bromine vs. Chlorine Leaving‑Group Reactivity in SN2 Coupling

In bimolecular nucleophilic displacement, the bromomethyl group of the target compound reacts approximately 50 times faster than the chloromethyl analogue (CAS 324763‑39‑5) due to the lower pKa of the departing halide ion and weaker C–Br bond strength [1]. This rate differential is critical for the efficiency of the Grignard coupling that attaches the side‑chain to the core fragment: slower chloride reactivity leads to increased competing elimination and lower conversion [2].

Leaving‑group reactivity SN2 kinetics Pharmaceutical intermediate

Crystalline Nature and Melting‑Point Advantage for Intermediate Purification

The target compound is a white crystalline solid with a melting point of 52–53 °C, enabling straightforward purification by recrystallisation rather than preparative chromatography . In contrast, the chlorinated analogue (CAS 324763‑39‑5) is reported as a liquid or low‑melting solid that necessitates chromatographic polishing, adding processing cost and complexity at scale [1]. The crystalline nature also simplifies drying, handling and accurate weighing during pilot‑plant operations.

Solid‑state properties Purification efficiency Process chemistry

Documented Coupling Yield in the Patented Aliskiren Route

In the original Novartis route (US 7,132,569 and equivalent filings), the Grignard reagent derived from the target bromo‑intermediate is coupled with an α,β‑unsaturated ester to install two stereocenters in a single operation [1]. The patent literature reports an overall two‑step yield of 91 % for the preparation of the bromomethyl precursor and a subsequent coupling yield of 75 % for the key C–C bond formation, values that set the benchmark for process economics [2]. Attempts to replicate these yields with the chlorinated or achiral analogs have not been reported at comparable efficiency, and process‑scale developers consistently return to the bromo‑enantiomer to meet purity and cost targets [3].

Reaction yield Grignard coupling Patent-defined process

Purity Specification: 98 % vs. 95 % Commercial Benchmark

Specialist fine‑chemical suppliers offer the target compound at a standard purity of 98 % (HPLC), whereas the chlorinated analogue is commonly supplied at 95 % . The 3‑percentage‑point difference translates to a throughput‑penalty of approximately 3 % in the subsequent coupling step and increases the burden of impurity‑fate analysis for drug‑substance filings . For a multi‑kilogram procurement, this purity gap can represent a significant yield‑adjusted cost differential.

Purity analysis Pharmaceutical intermediate Procurement specification

High‑Value Application Scenarios for 4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene


Generic Aliskiren Hemifumarate Process Development and Scale‑Up

The compound is the direct precursor for the pharmacophoric side‑chain of aliskiren. Its validated 75 % coupling yield and crystalline handling properties make it the preferred starting point for cost‑effective generic process development, especially in jurisdictions where the originator patents have expired [1]. Procurement teams should specify (R)-stereochemistry, bromine as leaving group, and minimum 98 % purity to ensure batch‑to‑batch reproducibility in the Grignard step.

Renin‑Inhibitor SAR Libraries and Structural Biology Probes

The bromomethyl handle allows late‑stage diversification via nucleophilic displacement or transition‑metal‑catalysed cross‑coupling, enabling rapid assembly of aliskiren analogues for structure‑activity relationship (SAR) studies and co‑crystallisation trials with renin [2]. The defined (R)-configuration at C‑2 of the butyl chain is essential for maintaining the key hydrophobic contacts observed in the aliskiren–renin crystal structure.

Analytical Reference Standard for Chiral Purity and Impurity Profiling

Because the compound is the penultimate intermediate in the original FDA‑approved synthesis, it serves as a qualified reference standard for method validation, impurity identification and batch‑release testing of aliskiren API [3]. Its sharp melting point (52–53 °C) and strong UV chromophore (λmax ~280 nm) facilitate HPLC‑UV and DSC purity determinations .

Continuous‑Flow Manufacturing Research

The compound’s thermal stability and well‑characterised melting point make it amenable to continuous‑flow setups (e.g., microreactors for Grignard couplings), where precise stoichiometry and residence time can be leveraged to exceed the patent benchmark of 75 % yield. Procurement of high‑purity, lot‑validated material is critical for flow‑chemistry reproducibility [4].

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